molecular formula C9H8N2O B12861117 3-Methyl-5-(3-pyridyl)isoxazole CAS No. 85903-38-4

3-Methyl-5-(3-pyridyl)isoxazole

Cat. No.: B12861117
CAS No.: 85903-38-4
M. Wt: 160.17 g/mol
InChI Key: RNJOAVAFFYZWSD-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-pyridyl)isoxazole is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring an isoxazole ring linked to a pyridine moiety, is of significant interest for designing novel bioactive molecules. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them privileged structures in developing new therapeutic agents . The pyridinyl substitution further enhances its utility, particularly in neurological research; similar analogs are used in developing modulators for targets like the nicotinic acetylcholine receptor . This compound serves as a versatile building block for synthesizing more complex derivatives and is instrumental in creating libraries for high-throughput screening. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

85903-38-4

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-5-pyridin-3-yl-1,2-oxazole

InChI

InChI=1S/C9H8N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3

InChI Key

RNJOAVAFFYZWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methyl 5 3 Pyridyl Isoxazole and Its Analogues

Strategies for Isoxazole (B147169) Ring Formation Pertinent to the 3-Methyl-5-(3-pyridyl)isoxazole Core

The construction of the 3,5-disubstituted isoxazole core is a cornerstone of organic synthesis, with several established and emerging methodologies. These strategies are crucial for accessing compounds like 3-methyl-5-(3-pyridyl)isoxazole.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes/Olefins)

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a powerful and widely employed method for the synthesis of isoxazoles and isoxazolines, respectively. researchgate.netresearchgate.net This approach offers a high degree of convergence and allows for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole ring.

The general reaction involves the in situ generation of a nitrile oxide, which then readily reacts with a dipolarophile (an alkyne or alkene). For the synthesis of 3,5-disubstituted isoxazoles, terminal alkynes are commonly used. The regioselectivity of the cycloaddition is a critical aspect, and often, the reaction favors the formation of the 3,5-disubstituted isomer due to electronic and steric factors. mdpi.com

Several methods exist for the generation of nitrile oxides, including:

Dehydrohalogenation of hydroxamoyl halides: This is a classic method where a hydroximoyl chloride, generated from an oxime, is treated with a base.

Oxidation of aldoximes: Reagents like N-chlorosuccinimide (NCS), hypervalent iodine compounds, or Oxone® can be used to oxidize aldoximes to nitrile oxides. core.ac.ukrsc.orgnih.gov

Dehydration of primary nitroalkanes: This method provides another route to nitrile oxides. organic-chemistry.org

The reaction conditions for 1,3-dipolar cycloadditions can be varied, with both thermal and catalyzed procedures being reported. researchgate.net Metal-free conditions are often preferred to avoid contamination of the final products. researchgate.net For instance, the use of deep eutectic solvents (DES) has been shown to be an environmentally friendly and efficient medium for this transformation. core.ac.uk Furthermore, microwave-assisted synthesis has been demonstrated to accelerate the reaction and improve yields. nih.govnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Nitrile Oxide Precursor Dipolarophile Catalyst/Conditions Product Type Reference
O-Silylated hydroxamic acids Various alkynes Metal-free, NEt3, trifluoromethanesulfonic anhydride 3,5-Disubstituted isoxazoles researchgate.net
Aldoximes Terminal alkynes Hypervalent iodine 3,5-Disubstituted isoxazoles rsc.org
Aldehydes and hydroxylamine (B1172632) Alkynes NCS, Choline chloride:urea (DES) 3,5-Disubstituted isoxazoles core.ac.uk

Reactions Involving 1,3-Dicarbonyl Compounds and Hydroxylamine Derivatives

One of the most traditional and fundamental methods for synthesizing isoxazoles involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine or its salts. researchgate.netrsc.org This approach is versatile and can be used to prepare a wide range of substituted isoxazoles. The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring.

The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. rsc.org For unsymmetrical diketones, mixtures of regioisomers can be formed. To achieve regioselective synthesis, β-alkoxyvinyl ketones or other activated β-keto derivatives can be employed. rsc.org

Regioselective Synthesis Approaches for 3,5-Disubstituted Isoxazoles

Achieving high regioselectivity in the synthesis of 3,5-disubstituted isoxazoles is a primary goal for synthetic chemists. Several strategies have been developed to address this challenge.

One effective method involves the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide (TsNHOH). organic-chemistry.orgacs.orgacs.org This one-pot synthesis proceeds via a regioselective conjugate addition, followed by elimination of the tosyl group, cyclization, and dehydration to afford the 3,5-disubstituted isoxazole. organic-chemistry.orgacs.org This method is particularly advantageous due to the use of readily available starting materials and mild reaction conditions. organic-chemistry.orgacs.org

Another approach to control regioselectivity is through the use of specific starting materials and catalysts in 1,3-dipolar cycloaddition reactions. For example, the reaction of 1,3-dialkynes with hydroxylamine in DMSO has been shown to produce 3,5-disubstituted isoxazoles in good yields. acs.org Additionally, the synthesis of 3-methyl-5-(4-pyridyl)isoxazole has been achieved regioselectively from 1-(4-pyridyl)-3-methylthio-4-phenylsulphonylbut-2-en-1-one. psu.edursc.orgrsc.org

Table 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Starting Materials Reagents/Conditions Product Key Feature Reference
α,β-Unsaturated aldehydes/ketones N-hydroxyl-4-toluenesulfonamide, K2CO3, MeOH/H2O 3,5-Disubstituted isoxazoles High regioselectivity, mild conditions organic-chemistry.orgacs.org
1,3-Dialkynes Hydroxylamine, DMSO 3,5-Disubstituted isoxazoles Cope-type hydroamination acs.org

Cyclization Reactions Utilizing Alpha-Acetylenic Gamma-Hydroxyaldehydes

A facile and efficient one-pot synthesis of 5-substituted isoxazoles can be achieved through the intramolecular cyclization of α-acetylenic γ-hydroxyaldehydes. tandfonline.comresearchgate.netfigshare.com This method involves the initial 1,2-nucleophilic addition of hydroxylamine (often generated in situ) to the aldehyde group of the α-acetylenic γ-hydroxyaldehyde, forming an oxime intermediate. tandfonline.comresearchgate.net This intermediate then undergoes intramolecular cyclization to furnish the 5-substituted isoxazole. tandfonline.com

This protocol is advantageous due to its operational simplicity, the use of readily available substrates, and often short reaction times, especially when promoted by microwave irradiation. tandfonline.comresearchgate.netfigshare.com The reaction proceeds without the need for a catalyst. researchgate.net

Derivatization Strategies for Expanding the Chemical Space of 3-Methyl-5-(3-pyridyl)isoxazole Analogues

Once the core isoxazole ring is synthesized, further derivatization can be employed to create a library of analogues with diverse properties.

Modification at the Isoxazole Ring Positions (e.g., C4)

The functionalization of the C4 position of the isoxazole ring is a valuable strategy for expanding the chemical diversity of isoxazole-containing compounds. nih.gov Direct C-H functionalization or functionalization of pre-installed groups at this position can be challenging due to the electronic nature of the isoxazole ring.

One common approach involves the halogenation of the C4 position, followed by transition metal-catalyzed cross-coupling reactions. nih.gov For instance, 4-iodoisoxazoles can be synthesized via the electrophilic cyclization of Z-2-alkyn-1-one O-methyl oximes with ICl. nih.gov These 4-iodoisoxazoles can then undergo various palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce a wide range of substituents at the C4 position. nih.gov

Direct fluorination at the C4 position of 3,5-disubstituted isoxazoles has also been reported using electrophilic fluorinating agents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI). nih.govacademie-sciences.fracademie-sciences.fr This late-stage fluorination provides access to novel fluorinated isoxazole analogues. academie-sciences.fracademie-sciences.fr

Table 3: C4-Functionalization of Isoxazoles

Isoxazole Substrate Reagent/Reaction Functional Group Introduced Reference
Z-2-Alkyn-1-one O-methyl oximes ICl, then Pd-catalyzed cross-coupling Aryl, Alkynyl, etc. nih.gov
3,5-Disubstituted isoxazoles N-Fluorobenzenesulfonimide (NFSI) Fluorine academie-sciences.fracademie-sciences.fr

Functionalization of the Pyridyl Moiety

The functionalization of the pyridyl moiety in pyridyl-isoxazole systems is a key area of research, enabling the modification of the compound's properties for various applications. A notable example is the rhodium carbenoid-induced ring expansion of isoxazoles. This method provides a unique approach to synthesizing highly substituted pyridines from isoxazoles. The reaction likely proceeds through an ylide intermediate, followed by rearrangement to a dihydropyridine (B1217469) and subsequent oxidation to the corresponding pyridine (B92270). nih.gov This strategy is particularly attractive due to the ready availability of 3,5-disubstituted isoxazoles through copper-catalyzed processes. nih.gov

Another significant transformation involves the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines. rsc.org This reaction, catalyzed by a Lewis acid like TiCl4, produces substituted pyridines with high regioselectivity. rsc.org The mechanism is thought to involve a [4+2]-cycloaddition to form an oxaza-[2.2.1]-bicycle intermediate, which then undergoes ring-opening and subsequent reduction to yield the pyridine. rsc.org This method offers a way to alter the heterocyclic core while retaining or modifying the substituents, a concept known as "scaffold hopping" in medicinal chemistry. rsc.org

These methodologies highlight the versatility of the isoxazole ring as a synthon for creating diverse and complex pyridine derivatives. The ability to functionalize the pyridyl moiety opens up avenues for developing new compounds with tailored electronic and steric properties.

Synthesis of Fused Isoxazole Systems (e.g., Isoxazolopyridazines, Pyrroloisoxazoles)

The synthesis of fused isoxazole systems, such as isoxazolopyridazines and pyrroloisoxazoles, represents a significant area of heterocyclic chemistry, leading to compounds with diverse pharmacological potential.

Isoxazolopyridazines:

A new series of isoxazolopyridazines has been synthesized from isoxazole derivatives. The initial step involves the reaction of an enaminone, specifically 3-(dimethylamino)-1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one, with various hydroximoyl chlorides to form the corresponding isoxazoles. These isoxazoles are then treated with hydrazine (B178648) hydrate (B1144303) to yield the fused isoxazolopyridazine ring system. bibliotekanauki.pl The reaction conditions for the initial isoxazole synthesis can be controlled, with one method involving stirring at 0°C for 4 hours and another involving refluxing for 3 hours, both in the presence of triethylamine (B128534) in dry toluene. bibliotekanauki.pl

Pyrroloisoxazoles:

Pyrroloisoxazoles are key structural motifs in many biologically active compounds and are often synthesized via one-pot cycloaddition reactions. rsc.orgrsc.org A non-catalytic, regioselective method for synthesizing trans bis-pyrroloisoxazole cycloadducts has been developed. rsc.orgresearchgate.net This approach involves the cycloaddition of bis-nitrones of glyoxal (B1671930) with N-substituted maleimides in water at 70°C, affording the products in a short reaction time of 10–15 minutes. rsc.orgrsc.orgresearchgate.net The trans diastereoisomer is formed exclusively due to an endo-transition state stabilized by π–π overlap. rsc.orgresearchgate.net This method is considered a step towards sustainable and green chemistry due to its one-pot, non-catalytic nature and use of water as a solvent at a relatively low temperature. rsc.orgresearchgate.net

Another approach to pyrroloisoxazoles involves the one-pot oxidative [3+2] cycloaddition of N-arylmaleimides with in situ generated nitrile oxides from aldoximes, using diacetoxyiodobenzene (B1259982) (DIB) as a hypervalent iodine reagent under mild, metal-free conditions. researchgate.net The synthesis of 2,5-Diphenyl-3-propyldihydro-2H-pyrrolo(3,4-d)isoxazole-4,6(3H,5H)-dione, a member of the pyrroloisoxazole class, is typically achieved through the reaction of starting materials like amino acids, aldehydes, and hydroxylamine. ontosight.ai

Furthermore, a novel synthesis of fused perfluoroalkylated 2,3-dihydroisoxazoles, which can be considered a type of pyrrolidin-2-one-fused isoxazole, has been achieved through an oxa-Michael-aldol annulation between perfluoroalk-2-ynoates and N-hydroxyimides. thieme-connect.com This catalyst-free method provides access to pharmaceutically attractive polycyclic scaffolds in high yields. thieme-connect.com

The table below summarizes the key aspects of these synthetic methods.

Fused SystemStarting MaterialsKey Reagents/ConditionsAdvantages
Isoxazolopyridazines Enaminone, Hydroximoyl chlorides, Hydrazine hydrateTriethylamine, Toluene, 0°C or refluxAccess to novel fused systems
Pyrroloisoxazoles Bis-nitrones of glyoxal, N-substituted maleimidesWater, 70°CNon-catalytic, regioselective, green
Pyrroloisoxazoles Aldoximes, N-arylmaleimidesDiacetoxyiodobenzene (DIB)Metal-free, mild conditions, one-pot
Pyrroloisoxazoles Amino acids, Aldehydes, HydroxylamineSpecific reaction conditionsAccess to specific substituted derivatives
Fused Dihydroisoxazoles Perfluoroalk-2-ynoates, N-hydroxyimidesCatalyst-free, Room temperature, DMFHigh yields, access to perfluoroalkylated scaffolds

Advanced Synthetic Techniques and Sustainable Approaches

In recent years, the development of advanced and sustainable synthetic methods for isoxazole derivatives has gained significant attention. These techniques aim to improve efficiency, reduce environmental impact, and simplify reaction procedures.

Microwave-Assisted Synthesis for Enhanced Efficiency and Yield

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com This technique has been successfully applied to the synthesis of various isoxazole-containing compounds.

For instance, a highly efficient, catalyst-free synthesis of 3-substituted bis-isoxazole ethers bearing a 2-chloro-3-pyridyl moiety has been developed using microwave irradiation. nih.gov This method involves the 1,3-dipolar cycloaddition of 3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles with (Z)-2-chloro-N-hydroxynicotinimidoyl chloride. The use of NaHCO3 as an acid-binding agent in a THF solvent with a trace amount of water under microwave conditions resulted in product yields ranging from 31-92%. nih.gov This approach is noted for its environmental friendliness, operational simplicity, and high regional selectivity. nih.gov

Similarly, the synthesis of 3-amino-5-methyl isoxazole Schiff bases has been significantly improved by using microwave irradiation. tsijournals.com While conventional methods require refluxing for at least 3 hours, the microwave-assisted procedure reduces the reaction time to just 30 seconds and increases the yields from 70-81% to 90-95%. tsijournals.com

Microwave irradiation has also been employed in the one-pot, three-component synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones under solvent-free conditions, using potassium bromide as a catalyst. bohrium.com Furthermore, the synthesis of 7H-pyrrolo[2,3-c:5,4-c′]diisoxazole derivatives has been achieved in minimal time using a microwave oven with a solvent-free methodology. rsc.org

The table below provides a comparative overview of conventional versus microwave-assisted synthesis for selected isoxazole derivatives.

Compound TypeConventional MethodMicrowave-Assisted Method
3-Amino-5-methyl isoxazole Schiff bases Refluxing for ≥ 3 hours, Yields: 70-81%30 seconds reaction time, Yields: 90-95% tsijournals.com
3-Substituted bis-isoxazole ethers -Catalyst-free, Yields: 31-92% nih.gov
3-Methyl-4-arylmethyleneisoxazol-5(4H)-ones -Solvent-free, KBr catalyst bohrium.com
7H-pyrrolo[2,3-c:5,4-c′]diisoxazole derivatives Longer reaction timesMinimal reaction time, solvent-free rsc.org

Catalyst-Free Methodologies for Isoxazole Synthesis

The development of catalyst-free synthetic routes is a key goal in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts and simplifies product purification. Several catalyst-free methods for the synthesis of isoxazoles and related systems have been reported.

A notable example is the catalyst-free, one-pot, three-component synthesis of methyleneisoxazole-5(4H)-ones under ultrasonic irradiation. bohrium.com This green protocol involves the reaction of ethyl acetoacetate, an aromatic aldehyde, and hydroxylamine hydrochloride in aqueous ethanol (B145695) at ambient temperature, with reaction times of 10 minutes or less. bohrium.com This method offers numerous advantages, including simple handling, rapid reaction times, easy work-up, and excellent yields without the need for laborious purification. bohrium.com

Another catalyst-free approach involves the mechanochemical synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides under ball-milling conditions. nih.gov This solvent-free method can be performed without a catalyst for certain substrates, such as ethynyltrimethylsilane and phenylacetylene. nih.gov Similarly, the synthesis of cis-fused chromano[4,3-c]isoxazoles has been achieved through a catalyst-free intramolecular 1,3-dipolar nitrone cycloaddition by simple hand-grinding in a mortar and pestle. rsc.org

Furthermore, a catalyst-free synthesis of fused perfluoroalkylated 2,3-dihydroisoxazoles has been developed via an oxa-Michael-aldol annulation reaction. thieme-connect.com This method provides access to diverse and pharmaceutically attractive polycyclic scaffolds under mild, catalyst-free conditions. thieme-connect.com

The table below highlights some of the catalyst-free methodologies for isoxazole synthesis.

ProductReactantsConditionsKey Features
Methyleneisoxazole-5(4H)-ones Ethyl acetoacetate, Aromatic aldehyde, Hydroxylamine hydrochlorideUltrasonic irradiation, Aqueous ethanol, Ambient temperatureGreen, rapid (≤10 min), high yield bohrium.com
3,5-Isoxazoles Terminal alkynes, Hydroxyimidoyl chloridesBall-milling, Solvent-freeMechanochemical, applicable to specific substrates nih.gov
cis-Fused chromano[4,3-c]isoxazoles O-allyl salicylaldehyde (B1680747) derivatives, Alkyl/aryl hydroxylaminesHand-grinding, Solvent-freeMechanochemical, high yields, short reaction times rsc.org
Fused Perfluoroalkylated 2,3-dihydroisoxazoles Perfluoroalk-2-ynoates, N-hydroxyimidesRoom temperature, DMFAccess to polycyclic scaffolds, high yields thieme-connect.com

Multicomponent Reactions (MCRs) Incorporating the Isoxazole Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a one-pot fashion. bohrium.com MCRs are advantageous due to their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. scielo.br

The synthesis of isoxazole derivatives has been effectively achieved through various MCRs. For example, 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-one derivatives have been synthesized in excellent yields via a one-pot, three-component reaction of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride at room temperature using guanidine (B92328) hydrochloride as a recyclable catalyst in water. bohrium.com

Another green approach utilizes natural fruit juices, such as those from Cocos nucifera L., Solanum lycopersicum L., and Citrus limetta, as natural acid catalysts for the one-pot, three-component synthesis of isoxazole derivatives from substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride. scispace.comnih.govresearchgate.net This eco-friendly protocol offers mild reaction conditions, high yields, and simple work-up procedures. scispace.comnih.govresearchgate.net

The synthesis of isoxazol-5(4H)-ones has also been accomplished through an MCR catalyzed by an acidic ionic liquid, with product yields ranging from 20-96%. scielo.br This method highlights the versatility of MCRs in synthesizing a wide range of isoxazole derivatives. scielo.br

The table below summarizes different MCRs for the synthesis of isoxazole derivatives.

ProductReactantsCatalyst/MediumKey Features
3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones Aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochlorideGuanidine hydrochloride, WaterRecyclable catalyst, excellent yields, energy-efficient bohrium.com
Substituted isoxazoles Substituted aldehydes, Methyl acetoacetate, Hydroxylamine hydrochlorideFruit juices (e.g., coconut, tomato, lime)Eco-friendly, natural acid catalyst, high yields scispace.comnih.govresearchgate.net
Isoxazol-5(4H)-ones -Acidic ionic liquidFavorable yields (20-96%), procedural simplicity scielo.br
Methyleneisoxazole-5(4H)-ones Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideUltrasonic irradiation (catalyst-free)Green, rapid, waste-free, excellent yields bohrium.com

Spectroscopic and Crystallographic Elucidation of 3 Methyl 5 3 Pyridyl Isoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 3-Methyl-5-(3-pyridyl)isoxazole. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. For instance, in 3,5-disubstituted isoxazoles, the chemical shift of the proton at the C-4 position of the isoxazole (B147169) ring is a key indicator for distinguishing between isomers. unifi.it The electronic effects of substituents on the isoxazole ring significantly impact this chemical shift. unifi.it

In derivatives of 3-Methyl-5-(3-pyridyl)isoxazole, the protons of the methyl group typically appear as a singlet in the upfield region of the spectrum. For example, in 3-methyl-5-phenylisoxazole, the methyl protons resonate at δ 2.36 ppm. unifi.it The protons on the pyridine (B92270) and any other aromatic rings will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific shifts and coupling patterns providing information about their relative positions. For instance, in a related pyridyl-isoxazole derivative, the pyridine protons were observed as multiplets in the range of δ 7.33–8.73 ppm. mdpi.com The coupling constants (J values) between adjacent protons reveal connectivity within the molecule.

¹³C NMR Spectroscopy for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment. In isoxazole derivatives, the carbon atoms of the isoxazole ring have characteristic chemical shifts. For instance, in some 3,5-disubstituted isoxazoles, the C4 carbon resonates around 100 ppm. mdpi.com The carbons of the methyl group will appear at a high field (low ppm value), while the carbons of the pyridine ring and any other aromatic systems will be found at a lower field (higher ppm value). mdpi.comnih.gov For example, in a series of coumarin-isoxazole-pyridine hybrids, the isoxazole and pyridine ring carbons resonated in the range of δ 102.2–167.4 ppm. mdpi.com

Advanced NMR Techniques (e.g., 2D NMR) for Elucidating Complex Structures

For more complex structures or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ipb.pt Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. mdpi.comsemanticscholar.org These experiments are crucial for confirming the connectivity of the methyl, pyridyl, and isoxazole moieties and for distinguishing between possible isomers. mdpi.com For instance, HMBC can show a correlation between the protons of the methyl group and the C3 carbon of the isoxazole ring, confirming their attachment.

Mass Spectrometric Approaches for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govmdpi.com This is a critical step in confirming the identity of a newly synthesized compound like 3-Methyl-5-(3-pyridyl)isoxazole. The measured mass is compared to the calculated mass for the expected molecular formula, and a close match provides strong evidence for the compound's composition. researchgate.net

Collision-Induced Dissociation (CID) Studies for Fragmentation Pathways

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to study the fragmentation of ions. nih.govacs.org In a CID experiment, the parent ion of interest is isolated and then fragmented by collision with an inert gas. nih.govresearchgate.net The resulting fragment ions are then analyzed to provide information about the structure of the parent ion. For isoxazole derivatives, CID studies can reveal characteristic fragmentation patterns, such as the cleavage of the isoxazole ring. researchgate.net The fragmentation pathways can help to confirm the substitution pattern on the isoxazole and pyridine rings. For example, the loss of a methyl group or the pyridine ring would produce fragment ions with specific mass-to-charge ratios, aiding in the structural confirmation.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In the case of 3-Methyl-5-(3-pyridyl)isoxazole and its derivatives, the IR spectrum reveals key vibrational frequencies corresponding to the isoxazole ring, the pyridine ring, and the methyl substituent.

Detailed research findings from various studies on related isoxazole structures allow for the assignment of characteristic absorption bands. The isoxazole ring itself gives rise to several distinct peaks. The C=N stretching vibration is typically observed in the 1590-1680 cm⁻¹ region. impactfactor.orgsemanticscholar.org The C=C stretching of the ring is found around 1500-1600 cm⁻¹. impactfactor.orgbibliotekanauki.pl Furthermore, the C-O-N skeletal vibrations of the isoxazole ring produce characteristic bands, with the C-O ring stretch often appearing in the 1015-1110 cm⁻¹ range. impactfactor.org

The 3-pyridyl substituent also presents characteristic absorption bands. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1625 cm⁻¹ range, often overlapping with the isoxazole ring vibrations. impactfactor.orgmdpi.com The methyl group at the 3-position of the isoxazole ring can be identified by its symmetric bending vibration, which is expected around 1378 cm⁻¹. unifi.it

A summary of the expected key IR absorption frequencies for 3-Methyl-5-(3-pyridyl)isoxazole, based on data from analogous compounds, is presented in the table below.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Pyridyl/IsoxazoleAromatic C-H Stretch3050 - 3150Medium-Weak
MethylAliphatic C-H Stretch2930 - 3000Medium-Weak
Isoxazole/PyridylC=N Stretch1590 - 1680Medium-Strong
Isoxazole/PyridylC=C Ring Stretch1500 - 1625Medium-Strong
MethylSymmetric Bending~1378Medium
IsoxazoleC-O Ring Stretch1015 - 1110Medium

This table is generated based on data from analogous compounds reported in the literature. impactfactor.orgsemanticscholar.orgmdpi.comunifi.it

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While the specific crystal structure of 3-Methyl-5-(3-pyridyl)isoxazole is not publicly documented, analysis of closely related derivatives provides significant insight into its likely solid-state structure. Studies on various pyridyl-isoxazole derivatives reveal that the isoxazole ring is typically planar. nih.govjst.go.jp The conformation of these molecules is largely defined by the dihedral angles between the planes of the isoxazole and pyridyl rings.

For example, crystallographic analysis of 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one, a related derivative, showed significant twisting between the heterocyclic rings, with a dihedral angle of 33.8 (2)° between the isoxazole and pyridine rings. iucr.orgnih.gov In another study on a more complex derivative, 5-Methyl-3-[1-(2-pyridylmethyl)-1H-benzimidazol-2-ylmethyl]isoxazole, the interplanar angle between the isoxazole ring and an adjacent fused ring system was found to be 70.03 (7)°. nih.gov For analogs like 5-(4-pyridyl)isoxazole-3-carboxylic acid, the dihedral angle between the pyridyl and isoxazole planes is reported to be in the range of 12-15°.

The crystal packing of these molecules is often stabilized by intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, which link the molecules into a three-dimensional network. jst.go.jpnih.gov

Below is a table summarizing representative crystallographic data from a related isoxazole derivative, illustrating the type of information obtained from an X-ray diffraction study.

Representative Crystallographic Data for an Isoxazole Derivative

Parameter Value
Compound 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole jst.go.jp
Crystal System Triclinic
Space Group P-1
a (Å) 5.9350(6)
b (Å) 10.1850(14)
c (Å) 14.8270(2)
α (°) 104.938(4)
β (°) 97.960(8)
γ (°) 90.933(6)
V (ų) Not Reported

This data is for a related derivative and serves to illustrate the parameters determined in a crystallographic analysis. jst.go.jp

This structural information is crucial for understanding how these molecules interact with biological targets and for the rational design of new derivatives with specific properties.

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 5 3 Pyridyl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key parameters that govern chemical reactivity and stability.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. In the study of isoxazole (B147169) derivatives, DFT calculations are routinely employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These indices provide a quantitative measure of different aspects of chemical behavior.

Table 1: Key Reactivity Indices Derived from HOMO and LUMO Energies

Reactivity Index Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Absolute Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons to itself.
Absolute Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Absolute Softness (S) 1 / (2η) The reciprocal of hardness, indicating high reactivity.

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

For 3-Methyl-5-(3-pyridyl)isoxazole, the HOMO is expected to be distributed across the π-electron systems of the pyridine (B92270) and isoxazole rings, while the LUMO would also be located over this conjugated framework. A quantitative DFT calculation would be necessary to determine the precise energies and predict its reactivity.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as a solvent or a biological receptor).

For 3-Methyl-5-(3-pyridyl)isoxazole, a key application of MD simulations would be to perform a detailed conformational analysis. The primary degree of conformational freedom is the rotation around the single bond connecting the isoxazole and pyridine rings. MD simulations can map the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to bind to a target protein, a key aspect of its potential biological activity.

Prediction of Molecular Descriptors Relevant to Biological Interactions and Drug-Likeness

For a compound to be a viable drug candidate, it must possess a suitable balance of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). Computational methods are invaluable for predicting these properties, often referred to as molecular descriptors, before a compound is synthesized.

Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. researchgate.net It is a strong predictor of a drug's ability to permeate cell membranes. nih.gov Molecules with a lower TPSA are generally more capable of crossing the blood-brain barrier. nih.gov

While the exact calculated value for 3-Methyl-5-(3-pyridyl)isoxazole is not available in published literature, data for the closely related isomer, 5-Methyl-3-(pyridin-3-yl)isoxazole , shows a TPSA of 38.92 Ų . Given that these two compounds are isomers with the same set of atoms, their TPSA values are expected to be nearly identical. This value is well below the 90 Ų threshold often associated with good blood-brain barrier penetration, suggesting that the compound has the potential to act on targets within the central nervous system. nih.gov

Lipophilicity, the affinity of a molecule for a lipid (non-polar) environment, is one of the most important physicochemical properties for drug design. It is commonly quantified by the partition coefficient (P) between octanol (B41247) and water, expressed in its logarithmic form, LogP. This value influences a drug's solubility, absorption, membrane permeability, and binding to plasma proteins. An optimal LogP value, typically between 1 and 3, is often sought for oral drug candidates.

Computational methods are widely used to predict LogP values (often denoted as clogP for calculated LogP). For the isomer 5-Methyl-3-(pyridin-3-yl)isoxazole , a clogP value of 2.045 has been reported. The LogP for 3-Methyl-5-(3-pyridyl)isoxazole is expected to be very similar. This value falls within the optimal range for drug-likeness, suggesting a favorable balance between aqueous solubility and lipid membrane permeability, which is essential for good oral absorption and distribution.

Table 2: Predicted Drug-Likeness Descriptors

Descriptor Predicted Value (based on isomer) Significance
TPSA ~38.92 Ų Indicates good membrane permeability and potential for CNS activity.

| LogP | ~2.045 | Suggests a balanced lipophilicity favorable for oral bioavailability. |

Molecular Docking and Protein-Ligand Interaction Studies for Target Identification

Molecular docking studies are pivotal in computational chemistry for predicting the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. For derivatives of 3-Methyl-5-(3-pyridyl)isoxazole, molecular modeling techniques, including docking, have been employed to explore their potential as therapeutic agents.

In a study focusing on novel 5-Aryl-3-(pyridine-3-yl)isoxazole hybrids, molecular docking was used to investigate their potential as anticancer agents. The research revealed that these compounds exhibited promising docking scores against the liver cancer target protein 4MMH. Specifically, a compound from this series, designated as 2b, was identified as being highly active against the human skin cancer cell line (SKMEL). Such studies underscore the utility of molecular docking in identifying potential protein targets and elucidating the interaction patterns that may be responsible for the observed biological activity. The interactions between ligands and target proteins are often stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.net

The general approach in these studies involves preparing the protein structure (receptor) and the ligand for the docking simulation. The ligand is then placed into the binding site of the receptor, and its conformation and orientation are explored to find the most stable binding mode, which is typically the one with the lowest energy score. The specific interactions observed in these docking poses, such as hydrogen bonds and hydrophobic contacts, provide insights into the key molecular features required for binding. researchgate.net

While direct molecular docking studies on 3-Methyl-5-(3-pyridyl)isoxazole were not prominently found, the research on closely related pyridinyl isoxazole derivatives provides a strong basis for its potential interactions with various biological targets. For instance, isoxazole-bearing chalcones have been investigated as antioxidant compounds, with molecular docking used to study the interactions between the ligand and the active site of the Peroxiredoxin 5 (1HD2) receptor. bohrium.com

Below is an interactive data table summarizing representative findings from molecular docking studies on related isoxazole compounds.

Compound ClassProtein TargetKey Findings
5-Aryl-3-(pyridine-3-yl)isoxazole HybridsLiver Cancer Protein (4MMH)Exhibited good docking scores, suggesting potential as anticancer agents.
Isoxazole-bearing ChalconesPeroxiredoxin 5 (1HD2)Showed important interactions within the active site, indicating potential antioxidant activity. bohrium.com
Tetrahydroquinoline-Isoxazole HybridsAcetylcholinesterase (AChE)Interactions primarily driven by π-stacking and hydrophobic interactions. researchgate.net

Theoretical Studies on Reaction Mechanisms of Isoxazole Formation

The formation of the isoxazole ring is a fundamental process in heterocyclic chemistry, and computational studies have provided deep insights into the underlying reaction mechanisms. The synthesis of isoxazoles often involves the cyclization of α,β-unsaturated carbonyl compounds, such as chalcones, with hydroxylamine (B1172632). orientjchem.orgnih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the energetics and feasibility of different reaction pathways. These studies can elucidate the structure of transition states and intermediates, providing a detailed picture of how the reaction proceeds at a molecular level.

Another significant reaction for forming substituted pyridines from isoxazoles involves an inverse electron-demand hetero-Diels-Alder reaction. rsc.org In this process, the isoxazole reacts with an enamine. DFT calculations have been used to examine this transformation, revealing that a Lewis acid like TiCl4 can act as a catalyst. rsc.org The proposed mechanism involves an initial [4 + 2]-cycloaddition to form a bicyclic intermediate, which then undergoes ring-opening and subsequent steps to form the pyridine product. rsc.org

The formation of the 3-Methyl-5-(3-pyridyl)isoxazole core would likely follow a pathway involving the condensation of a chalcone (B49325) precursor (derived from 3-acetylpyridine (B27631) and an appropriate aldehyde) with hydroxylamine. Theoretical studies on analogous systems suggest that this reaction is thermodynamically favorable and proceeds through well-defined intermediates. The regioselectivity of the cyclization, which determines the position of the substituents on the isoxazole ring, can also be rationalized through computational analysis of the transition state energies for the different possible cyclization pathways.

The table below summarizes theoretical approaches to understanding isoxazole formation.

Reaction TypePrecursorsComputational MethodKey Mechanistic Insights
CyclizationChalcones and HydroxylamineNot specifiedProceeds via cyclization reaction to form the isoxazole ring. orientjchem.org
Inverse electron-demand hetero-Diels-AlderIsoxazoles and EnaminesDensity Functional Theory (DFT)Catalyzed by a Lewis acid (e.g., TiCl4), involves a [4 + 2]-cycloaddition followed by ring-opening. rsc.org
1,3-Dipolar Cycloadditionα-Nitroketones and Alkenes/AlkynesNot specifiedMediated by p-TsOH, involves the in-situ formation of nitrile oxides which then undergo cycloaddition. mdpi.com

Structure Activity Relationship Sar Studies for 3 Methyl 5 3 Pyridyl Isoxazole Derivatives

Impact of Substituents on the Isoxazole (B147169) Ring at Positions 3 and 5 on Biological Activity

The substituents at the 3- and 5-positions of the isoxazole ring are pivotal in defining the pharmacological profile of the derivatives. General SAR studies have shown that different types of substituents can steer the molecule toward various biological activities, including analgesic, anti-inflammatory, and anticancer effects. nih.gov

For instance, modifying the C3 position has a significant impact. The substitution of a methyl group with an amino group has been shown to improve selectivity and inhibitory activity for COX-1. nih.gov Furthermore, the electronic properties of the C3 substituent can affect the molecule's stability; electron-donating groups, such as a methoxy (B1213986) group, can enhance the isoxazole ring's resistance to ring-opening reactions.

The C5 position is equally critical for molecular recognition and activity. In studies on allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the C5 substituent was found to be crucial for binding. A co-crystal structure revealed that a pyrrole (B145914) moiety at the C5 position forms a key hydrogen bond interaction with the protein backbone. acs.org Bioisosteric replacement of the entire isoxazole heterocycle in other molecular contexts has resulted in ligands with significantly altered affinities for central nicotinic cholinergic receptors, underscoring the importance of the scaffold itself in receptor binding. nih.gov

Table 1: General Impact of Isoxazole Substituents on Biological Activity nih.gov
PositionSubstituent TypeAssociated Biological Activity
3-PositionSubstituted Phenyl, Furan, Indole (B1671886)Anticancer
3-PositionMethyl, Substituted PhenylAnalgesic, Anti-inflammatory
5-PositionUnsubstituted Phenyl, Pyridine (B92270)Anti-inflammatory
5-PositionAryl, IsopropylAnticancer

Role of the Pyridyl Moiety and its Substitution Patterns in Modulating Activity

The pyridyl group, particularly the 3-pyridyl isomer, is a distinctive feature in many biologically active compounds due to its aromatic and electronegative properties, often acting as a critical pharmacophore. researchgate.netnih.gov

SAR studies on positive allosteric modulators (PAMs) for the α4β2α5 nicotinic acetylcholine (B1216132) receptor demonstrated the indispensability of the 3-pyridinyl moiety. In these studies, replacing the 3-pyridinyl group with a phenyl ring or changing its isomeric position to 2-pyridinyl or 4-pyridinyl resulted in a complete loss of PAM activity. nih.gov This highlights a strict structural requirement for the nitrogen's position within the aromatic ring for effective modulation of this specific receptor. Furthermore, attempts to add substituents, such as a chlorine atom, onto the 3-pyridinyl ring also ablated the activity, indicating a low tolerance for substitution on this part of the molecule. nih.gov In other contexts, such as isoxazole-based molecules targeting the Zika virus, the 3-pyridyl moiety is a core component of the synthesized derivatives. rsc.org

Table 2: Effect of Pyridyl Moiety Modification on α4β2α5 nAChR PAM Activity nih.gov
Compound ModificationResulting Activity
Baseline: 3-Pyridinyl MoietyActive PAM
Replacement with Phenyl RingInactive
Isomeric change to 2-PyridinylInactive
Isomeric change to 4-PyridinylInactive
Addition of Chlorine to 3-Pyridinyl RingInactive

Influence of Linker Chains and Hybrid Formulations on Pharmacological Profiles

A common strategy in drug design is to create hybrid molecules by connecting two or more pharmacophores with linker chains. This approach can lead to compounds with novel or enhanced activities by allowing simultaneous interaction with multiple biological targets or different sites on a single target.

For example, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects on hepatocellular carcinoma cell lines. nih.gov In these hybrids, the indole and isoxazole moieties are joined by a carboxamide linker. Three of these compounds showed potent antiproliferative activity against several liver cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, isoxazole-linked arylcinnamide derivatives have been synthesized to explore their cytotoxic potential, demonstrating that combining the isoxazole scaffold with other biologically active motifs through appropriate linkers is a viable strategy for developing new anticancer agents. rsc.org Another example includes ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenyl-pyrazolo[1,5-a]pyridine-5-carboxylate, a complex molecule where the isoxazole is linked to a pyrazolopyridine system. nih.gov

Bioisosteric Replacement Strategies and Their Pharmacological Implications (e.g., Isoxazole as a Bioisostere for Diketo Acids)

Bioisosterism is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance activity, improve selectivity, or optimize metabolic stability. ajptr.comdrughunter.comresearchgate.net The isoxazole ring has been successfully employed as a bioisostere for other functional groups, most notably for the β-diketo acid (DKA) moiety.

The DKA functionality is a key pharmacophore in a class of HIV-1 integrase (IN) inhibitors, but it can contribute to cytotoxicity. unifi.it Researchers have designed and synthesized isoxazole-3-carboxylic acids as constrained bioisosteric analogues of DKA inhibitors. nih.govresearchgate.netdntb.gov.ua The isoxazole ring mimics the spatial and electronic arrangement of the DKA group, allowing it to chelate essential metal ions in the enzyme's active site while offering improved physicochemical properties and potentially reduced toxicity. unifi.itmaynoothuniversity.ie This strategy has led to the identification of lead compounds suitable for further optimization as anti-HIV agents. nih.gov

Conversely, the isoxazole ring itself can be the subject of bioisosteric replacement. In a series of compounds designed as ligands for nicotinic cholinergic receptors, the isoxazole heterocycle in (3-methyl-5-isoxazolyl)methylene-azacyclic compounds was replaced with pyridine, oxadiazole, or an acyl group. This led to a range of new ligands with moderate to high affinity for the target receptor, demonstrating that such replacements can be used to fine-tune pharmacological activity. nih.govajptr.com

Table 3: Examples of Isoxazole in Bioisosteric Replacement
Original Functional GroupBioisosteric ReplacementTarget/ApplicationPharmacological ImplicationReference
β-Diketo AcidIsoxazole-3-carboxylic acidHIV-1 IntegraseMaintained inhibitory activity with potentially improved physicochemical properties and lower cytotoxicity. unifi.itnih.govmaynoothuniversity.ie
IsoxazolePyridine, OxadiazoleNicotinic Cholinergic ReceptorsGenerated new ligands with a wide range of binding affinities, allowing for SAR exploration. nih.govajptr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. biointerfaceresearch.com These models are invaluable for predicting the activity of novel, un-synthesized compounds, thereby guiding and accelerating the drug design process.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of isoxazole derivatives to understand their structural requirements for activity. mdpi.com In one study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, robust CoMFA and CoMSIA models were developed with high predictive ability (r²pred = 0.872 and 0.866, respectively). mdpi.com

The contour maps generated from these models provide a visual guide for optimization. For example, the maps might show that bulky, hydrophobic substituents are favored in one region of the molecule, while electronegative groups are preferred in another to maximize biological activity. mdpi.com Based on the insights from such a model, researchers were able to design eight new, potent FXR agonists with predicted activities better than the reference compound. mdpi.com Similar QSAR studies using methods like Hologram QSAR (HQSAR) have been applied to other isoxazole series, such as those targeting the coxsackie B3 virus, to guide the design of new antiviral candidates. imist.ma

Table 4: Statistical Parameters of 3D-QSAR Models for Isoxazole Derivatives mdpi.com
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)Target
CoMFA0.6640.9600.872Farnesoid X Receptor (FXR)
CoMSIA0.7060.9690.866Farnesoid X Receptor (FXR)

Advanced Methodologies in Research and Development of 3 Methyl 5 3 Pyridyl Isoxazole Analogues

Combinatorial Chemistry Approaches for Diverse Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is essential for exploring the structure-activity relationships (SAR) of the 3-Methyl-5-(3-pyridyl)isoxazole scaffold. This approach moves beyond traditional one-at-a-time synthesis, employing methods that allow for the parallel creation of hundreds or thousands of analogues.

Key strategies for generating these libraries include:

Multi-Component Reactions (MCRs): Techniques such as microwave-assisted MCRs in water have been utilized for the efficient synthesis of related isoxazolo[5,4-b]pyridines. jst.go.jp These reactions bring together three or more starting materials in a single step to create complex products, maximizing efficiency and chemical diversity.

One-Pot Synthesis: Regioselective, one-pot procedures, often catalyzed by metals like copper(I), enable the rapid assembly of 3,5-disubstituted isoxazoles from simple precursors like nitrile oxides and terminal acetylenes. nih.gov This minimizes the need for isolating intermediates, thereby streamlining the library production process.

Environmentally Benign Methods: The use of ultrasound radiation and catalyst-free reactions in aqueous media represents an environmentally friendly approach to synthesizing 3-alkyl-5-aryl isoxazoles, which is advantageous for large-scale library generation. nih.gov

Solid-Phase and Solution-Phase Parallel Synthesis: These methodologies allow for the systematic variation of substituents around the core isoxazole-pyridine structure. By anchoring the core scaffold to a solid support or using solution-phase arrays, different building blocks can be introduced at specific positions (e.g., the 3-methyl position or substitutions on the pyridyl ring) to create a grid of related compounds.

A critical challenge in the synthesis of 3,5-disubstituted isoxazoles is the potential formation of isomers. To address this, a robust and convenient 1H-NMR method has been developed to rapidly distinguish between isomeric structures based on the chemical shift of the H-4 proton on the isoxazole (B147169) ring. unifi.it This "fingerprint" approach is invaluable in a combinatorial setting for ensuring the structural integrity of the generated library. unifi.itresearchgate.net

Synthesis StrategyDescriptionRelevance to Library GenerationReference
Microwave-Assisted MCRs Multi-component reactions accelerated by microwave heating.Rapidly produces complex heterocyclic systems like isoxazolo[5,4-b]pyridines. jst.go.jp
One-Pot Synthesis Multiple reaction steps are performed in a single reactor without isolating intermediates.Increases efficiency for creating 3,5-disubstituted isoxazoles. nih.gov
Ultrasound Radiation Use of ultrasonic waves to promote chemical reactions.Offers an environmentally benign and efficient method for analogue synthesis. nih.gov
1H-NMR Isomer Analysis A spectroscopic method to distinguish between 3,5-disubstituted isoxazole isomers.Crucial for quality control and structural validation in combinatorial libraries. unifi.itresearchgate.net

High-Throughput Screening (HTS) in Early-Stage Discovery Pipelines

High-Throughput Screening (HTS) is an automated process that enables the rapid testing of vast numbers of chemical compounds against biological targets to identify "hits"—compounds that show a desired activity. acs.orgaxxam.com For analogues of 3-Methyl-5-(3-pyridyl)isoxazole, HTS is the critical next step after library generation, allowing for the efficient identification of promising lead compounds from a large and diverse chemical pool.

HTS pipelines are characterized by:

Miniaturization and Automation: Assays are typically performed in 384-well or 1536-well microplate formats, handled by robotic systems. axxam.com This allows for the screening of hundreds of thousands of compounds in a short period while minimizing reagent consumption. axxam.comnih.gov

Robust and Sensitive Assays: The success of an HTS campaign depends on the quality of the biological assay, which must be sensitive, reproducible, and robust enough for a fully automated setup. axxam.com For example, the microdilution Alamar blue assay was successfully adapted to a 384-well format to screen a library of over 100,000 compounds for antitubercular activity. nih.gov

In the context of pyridyl-containing compounds, HTS has been used to evaluate libraries for various therapeutic areas. For instance, in a large-scale screen against M. tuberculosis, a 3-pyridyl isomer of an aminothiazole series was evaluated and found to be inactive, demonstrating the ability of HTS to quickly parse structure-activity relationships and eliminate non-viable scaffolds. nih.gov HTS techniques are also applied to identify optimal catalysts and reaction conditions for the synthesis of complex molecules like isoxazole-pyridine derivatives.

HTS AspectDescriptionExample/RelevanceReference
Platform Automated systems using 384-well or 1536-well microplates.Enables screening of >100,000 compounds for antitubercular activity. axxam.comnih.gov
Assay Type Target-based (e.g., enzyme inhibition) or phenotypic (e.g., cell viability).Phenotypic screens for cancer therapeutics; target-based assays for GPCRs. acs.orgaccscience.com
Data Output Identification of "hits" based on activity against a specific biological target.A 3-pyridyl isomer was found inactive in an antitubercular screen. nih.gov
Application Primary screening of large libraries to identify lead compounds.Used to discover mGluR5 potentiators from a ~150,000 compound library. acs.org

In Vitro and Ex Vivo Model Systems for Comprehensive Biological Evaluation

Following hit identification from HTS, promising analogues of 3-Methyl-5-(3-pyridyl)isoxazole undergo more detailed biological evaluation using a variety of in vitro (in a controlled environment, e.g., a test tube or culture dish) and ex vivo (using tissue from a living organism) model systems. These models are essential for characterizing the compound's mechanism of action, potency, selectivity, and potential for further development.

In Vitro Models:

Cell-Based Cytotoxicity Assays: A primary evaluation for potential anticancer agents involves testing their cytotoxic effects against a panel of human cancer cell lines. mdpi.com For example, isoxazole derivatives have been evaluated against lung (A549), breast (MCF-7), colon (LoVo, HT29), and prostate (PC-3) cancer cells. mdpi.comresearchgate.netnih.gov To assess selectivity, compounds are often counter-screened against non-tumorigenic cell lines like normal human dermal fibroblasts (NHDF) or PNT1a cells. mdpi.comnih.gov The MTT assay is a common method used to measure cell viability and determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). mdpi.comresearchgate.net

Immunomodulatory Assays: To evaluate anti-inflammatory or immunomodulatory potential, compounds are tested on immune cells. For instance, the isoxazoline (B3343090) compound VGX-1027 was evaluated in vitro using purified murine macrophages stimulated with lipopolysaccharide (LPS). researchgate.net The readouts included the secretion of key cytokines like TNF-α, IL-1β, and IL-10, and the modulation of intracellular signaling pathways such as NF-κB and p38 MAP kinase. researchgate.net

Metabolic Stability Assays: Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often assessed in vitro. This includes incubating the compound with human and mouse liver microsomes to determine its metabolic stability. nih.gov Assays to measure the potential inhibition of major cytochrome P450 (CYP450) enzymes are also critical to predict potential drug-drug interactions. nih.gov

Ex Vivo Models:

Receptor Occupancy Studies: Ex vivo models bridge the gap between in vitro assays and in vivo studies. For example, to confirm that a compound engages its intended target in a physiological context, receptor occupancy studies can be performed. After administering an isoxazole analogue to an animal, tissue samples can be harvested to measure the percentage of target receptors (e.g., β2* nicotinic acetylcholine (B1216132) receptors) that are bound by the compound. nih.gov This provides crucial information linking dose to target engagement.

The table below summarizes various model systems used for the biological evaluation of isoxazole analogues.

Model SystemTypePurposeExample FindingsReference
Human Cancer Cell Lines In VitroEvaluate anticancer cytotoxicity and selectivity.Pyridinyl-isoxazole derivatives showed potent activity against MCF-7, HepG2, and Hela cells. researchgate.net
(MCF-7, HepG2, Hela, PC3, HT29) A 3,5-diarylisoxazole showed high selectivity against PC3 cells compared to non-tumorigenic PNT1a cells. nih.gov
LPS-Stimulated Macrophages In VitroAssess immunomodulatory and anti-inflammatory activity.An isoxazoline compound reduced the secretion of IL-1β and TNF-α and modulated NF-κB signaling. researchgate.net
Liver Microsomes In VitroDetermine metabolic stability and potential for drug interactions.An isoxazole analogue showed no detectable metabolism in human or mouse liver microsomes and no significant CYP450 inhibition. nih.gov
Receptor Occupancy Ex VivoConfirm target engagement in a physiological system.An isoxazole analogue achieved ~80% occupancy of β2* nAChR receptors at a 3 mg/kg dose. nih.gov

Future Perspectives and Research Directions for 3 Methyl 5 3 Pyridyl Isoxazole

Rational Design of Novel 3-Methyl-5-(3-pyridyl)isoxazole Analogues with Enhanced Potency and Selectivity

The rational design of new analogues based on the 3-Methyl-5-(3-pyridyl)isoxazole core is a primary focus for enhancing therapeutic efficacy. This approach leverages an understanding of structure-activity relationships (SAR) and target-ligand interactions to create molecules with improved potency and selectivity.

Key strategies in the rational design process include the modification of substituents on both the isoxazole (B147169) and pyridine (B92270) rings. For instance, research on related isoxazole compounds has shown that introducing specific groups can significantly alter biological activity. In the development of inhibitors for the bromodomain and extra-terminal (BET) family of proteins, benzo[d]isoxazole derivatives were optimized, with cocrystal structures providing a solid basis for modifications leading to potent and selective inhibitors. acs.org Similarly, studies on isoxazole-based antagonists for the human adenosine (B11128) A₃ receptor revealed that specific substitutions, such as a 2,6-dichlorophenyl group at the 3-position of the isoxazole ring, were crucial for high affinity. acs.org

Computational methods, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses, are instrumental in this process. nih.govresearchgate.net These techniques allow for the virtual screening of potential analogues and the prediction of their binding affinities and modes of interaction with biological targets. researchgate.net For example, in the design of an Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitor, VX-970/M6620, which features an isoxazole-pyrazine core, optimization of intramolecular and intermolecular polar interactions was key to its discovery. nih.gov This highlights the importance of fine-tuning the electronic and steric properties of the molecule to achieve desired pharmacological profiles.

The synthesis and evaluation of a library of analogues based on these computational predictions are the next critical steps. Hit-to-lead optimization campaigns, such as those conducted for antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, demonstrate how extensive exploration of structural modifications can lead to compounds with improved activity and better metabolic stability. nih.gov

Table 1: Strategies for Analogue Design

Design Strategy Description Example Application Reference
Structure-Activity Relationship (SAR) Studies Systematically altering parts of the molecular structure to determine which groups are critical for biological activity. Exploration of substitutions on isoxazole-based adenosine A₃ receptor antagonists to improve binding affinity. acs.org
Structure-Based Drug Design (SBDD) Using the 3D structure of the target protein to design molecules that fit perfectly into the binding site. Optimization of benzo[d]isoxazole derivatives as BET inhibitors using cocrystal structures. acs.org
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. Deducing the pharmacophore for nicotinic acetylcholine (B1216132) receptor ligands to design novel analgesics. nih.gov
Isosteric Replacement Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetics. Manipulation of the 2-aminothiazole (B372263) core in antitubercular isoxazoles to discover new chemotypes. nih.gov

Exploration of New Biological Targets and Pathways for Therapeutic Intervention

While initial research may focus on a specific target, the inherent versatility of the isoxazole scaffold suggests that 3-Methyl-5-(3-pyridyl)isoxazole and its analogues could modulate a wide range of biological targets. nih.govrsc.org Future research will involve screening this compound class against diverse panels of enzymes and receptors to uncover novel therapeutic applications.

The isoxazole ring is a key component in numerous approved drugs with varied mechanisms of action, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. rsc.orgclockss.orgnih.gov This precedent supports the exploration of 3-Methyl-5-(3-pyridyl)isoxazole analogues for similar activities. For instance, certain isoxazole derivatives have shown potent inhibitory activity against secretory phospholipase A₂ (sPLA₂), an enzyme implicated in inflammatory processes, as well as antiproliferative activity against various cancer cell lines. nih.gov

Potential new therapeutic areas for investigation include:

Oncology: Many heterocyclic compounds are the basis for anticancer drugs. nih.gov Isoxazole derivatives have been evaluated for cytotoxic activity against various human cancer cell lines, including Hela, MCF-7, and PC-3, with some compounds showing potency comparable to existing drugs like Cisplatin. nih.govclockss.org

Neurodegenerative Diseases: Heterocyclic compounds are actively being investigated for the treatment of conditions like Alzheimer's and Parkinson's disease by targeting proteins such as tau, amyloid-beta, and various kinases and receptors. mdpi.com Isoxazole derivatives have been synthesized and tested as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's therapy. researchgate.net

Immunomodulation: The immune system presents another promising area. Isoxazole derivatives have been shown to possess immunosuppressive and immunomodulatory properties, such as inhibiting the proliferation of peripheral blood mononuclear cells and the production of pro-inflammatory cytokines like TNF-α. nih.govresearchgate.net

Screening against broad target panels and in various disease models will be crucial for identifying these new applications.

Table 2: Potential New Biological Targets for Isoxazole Derivatives

Therapeutic Area Potential Target/Pathway Rationale/Supporting Evidence Reference(s)
Oncology Cyclooxygenase (COX) enzymes, Tubulin polymerization, various kinases Certain isoxazole derivatives show selective COX-1 inhibition, a strategy for cancer therapy. Others inhibit tubulin polymerization or show cytotoxicity in cancer cell lines. nih.gov
Neurodegenerative Diseases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Glycogen synthase kinase-3 Isoxazole derivatives have been designed and evaluated as inhibitors of cholinesterases for potential Alzheimer's treatment. mdpi.comresearchgate.net
Inflammation & Immunology Secretory phospholipase A₂ (sPLA₂), Tumor necrosis factor (TNF α) production Isoxazoles with electron-withdrawing groups have displayed excellent sPLA₂ inhibitory activity. Other derivatives inhibit TNF-α production and show immunosuppressive effects. nih.govnih.gov
Infectious Diseases HIV-1 Integrase, Mycobacterium tuberculosis enzymes Isoxazole carboxylic acids have been designed as isosteric analogs of HIV-1 integrase inhibitors. Other isoxazoles show potent antitubercular activity. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. ijettjournal.orgnih.gov These technologies can be applied to the 3-Methyl-5-(3-pyridyl)isoxazole scaffold to expedite the discovery of novel, highly active analogues.

AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to identify subtle patterns that are not apparent to human researchers. mdpi.com This can significantly enhance the rational design process. Key applications include:

Predictive Modeling: ML models, such as graph neural networks, can be trained to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity of virtual compounds before they are synthesized. mdpi.comastrazeneca.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success. Deep neural networks have been specifically used to predict the bioactivation potential of isoxazole-containing compounds. nih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high affinity for a target and low predicted toxicity. mdpi.comcrimsonpublishers.com These models can explore a vast chemical space to propose novel isoxazole analogues that might not be conceived through traditional medicinal chemistry approaches.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. acs.org This is far more efficient than traditional high-throughput screening of physical compounds.

By integrating AI and ML, the design-make-test-analyze cycle in drug discovery can be significantly shortened, reducing both the time and cost associated with developing new medicines based on the 3-Methyl-5-(3-pyridyl)isoxazole scaffold. nih.govcrimsonpublishers.com

Table 3: Applications of AI/ML in Isoxazole Drug Discovery

AI/ML Application Description Potential Impact on 3-Methyl-5-(3-pyridyl)isoxazole Research Reference(s)
Predictive Toxicology (e.g., DeepTox) Using ML models to predict the potential toxicity of a compound based on its structure. Early elimination of analogues with a high risk of toxicity, improving the safety profile of lead candidates. crimsonpublishers.com
Generative Adversarial Networks (GANs) Employing generative models to create novel molecular structures with desired properties. Design of new, patentable 3-Methyl-5-(3-pyridyl)isoxazole analogues optimized for specific targets. crimsonpublishers.com
Graph Neural Networks A type of neural network specifically designed to learn from graph-structured data, like molecules. Improved prediction of molecular properties (e.g., binding affinity, solubility) for new analogues. astrazeneca.com
Active Learning An ML strategy where the algorithm interactively queries the user (or a data source) to label new data points. More efficient exploration of the chemical space, focusing synthetic efforts on the most informative compounds. ijettjournal.org

Development of Advanced, Eco-Friendly Synthetic Routes with Enhanced Sustainability

In line with the principles of green chemistry, a significant future direction is the development of more sustainable and environmentally friendly methods for synthesizing 3-Methyl-5-(3-pyridyl)isoxazole and its derivatives. abap.co.inpreprints.org Traditional synthetic methods often rely on harsh conditions, toxic solvents, and produce significant waste. preprints.orgelifesciences.org Modern approaches aim to improve efficiency, reduce energy consumption, and minimize environmental impact.

Promising green synthetic strategies for isoxazole synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. abap.co.inrsc.org This technique is considered a green protocol as it offers numerous energy efficiency benefits. abap.co.in

Ultrasonic Irradiation (Sonochemistry): Ultrasound has emerged as an eco-friendly alternative that can enhance reaction rates, reduce energy consumption, and improve yields. preprints.orgelifesciences.org Sonochemical methods facilitate efficient cyclization and can often be performed in green solvents or even solvent-free conditions. nih.govpreprints.org

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. nih.govrsc.orgresearchgate.net The use of recyclable, non-toxic catalysts, such as agro-waste-based catalysts or copper on alumina, further enhances the sustainability of the process. nih.govnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using ball-milling (mechanochemistry), eliminates solvent waste entirely and can lead to high yields in short reaction times. nih.gov

Multicomponent Reactions: Designing syntheses where multiple starting materials are combined in a single step to form the final product increases atom economy and reduces the number of purification steps, thereby minimizing waste. preprints.orgresearchgate.net

By adopting these advanced synthetic routes, the production of 3-Methyl-5-(3-pyridyl)isoxazole can become more cost-effective, scalable, and environmentally responsible.

Table 4: Comparison of Synthetic Methods for Isoxazoles

Synthetic Method Key Advantages Typical Conditions Reference(s)
Conventional Heating Well-established and widely used. Often requires long reaction times and organic solvents. preprints.org
Microwave Irradiation Rapid heating, shorter reaction times, higher yields, improved selectivity. Microwave reactor, often with or without solvent. abap.co.inrsc.orgmdpi.com
Ultrasonic Irradiation Enhanced reaction rates, reduced energy use, operational simplicity. Ultrasonic probe or bath, often in aqueous media. nih.govpreprints.orgelifesciences.org
Mechanochemistry (Ball-Milling) Solvent-free, scalable, high efficiency. Grinding reactants together in a mechanical mill, often with a catalyst. nih.gov
Green Solvent Synthesis Reduced environmental impact and toxicity. Reactions performed in water, PEG-400, or other eco-friendly solvents. nih.govrsc.org

Q & A

Q. What advanced techniques validate crystal packing and intermolecular interactions?

  • Methodological Answer : Perform Hirshfeld surface analysis to quantify hydrogen bonding and van der Waals interactions. Compare with DFT-optimized crystal structures to identify lattice stabilization forces .

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